1-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The key steps include the formation of the triazole ring and the introduction of the fluorophenyl and pyridinyl groups. Common synthetic routes involve the use of azide-alkyne cycloaddition reactions, also known as “click chemistry,” which are known for their high efficiency and selectivity. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
Chemical Reactions Analysis
1-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Hydrolysis: The amide group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
1-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring and the fluorophenyl groups are known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
1-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
1-(4-fluorophenyl)-1H-1,2,3-triazole: A simpler triazole derivative with similar biological activities.
1-(4-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole: Lacks the N-[(2-fluorophenyl)methyl] group but shares similar structural features.
1-(4-fluorophenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide: Contains a methyl group instead of the pyridinyl group, leading to different biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N5O/c22-16-7-9-17(10-8-16)28-20(15-5-3-11-24-12-15)19(26-27-28)21(29)25-13-14-4-1-2-6-18(14)23/h1-12H,13H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWICNMICHUSFSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C4=CN=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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